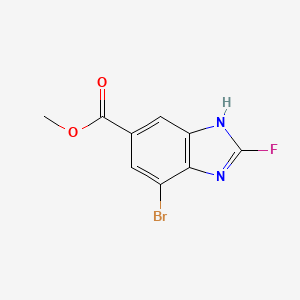

methyl 4-bromo-2-fluoro-1H-1,3-benzodiazole-6-carboxylate

Description

Methyl 4-bromo-2-fluoro-1H-1,3-benzodiazole-6-carboxylate is a heterocyclic compound featuring a benzodiazole core substituted with bromine (position 4), fluorine (position 2), and a methyl ester group (position 6). This compound is part of a broader class of benzodiazole derivatives, which are widely studied for their pharmacological and material science applications due to their structural versatility and electronic properties.

Properties

Molecular Formula |

C9H6BrFN2O2 |

|---|---|

Molecular Weight |

273.06 g/mol |

IUPAC Name |

methyl 7-bromo-2-fluoro-3H-benzimidazole-5-carboxylate |

InChI |

InChI=1S/C9H6BrFN2O2/c1-15-8(14)4-2-5(10)7-6(3-4)12-9(11)13-7/h2-3H,1H3,(H,12,13) |

InChI Key |

SKMQNIFSRXBODB-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC2=C(C(=C1)Br)N=C(N2)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-bromo-2-fluoro-1H-1,3-benzodiazole-6-carboxylate typically involves multi-step organic reactions. One common method involves the bromination of 2-fluoro-1H-1,3-benzodiazole, followed by esterification to introduce the carboxylate group. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and catalysts to facilitate the bromination process. The esterification step can be achieved using methanol and a suitable acid catalyst .

Industrial Production Methods

In an industrial setting, the production of methyl 4-bromo-2-fluoro-1H-1,3-benzodiazole-6-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-2-fluoro-1H-1,3-benzodiazole-6-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 4th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.

Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium azide or thiourea can be used for nucleophilic substitution.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly employed.

Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are used.

Ester Hydrolysis: Acidic or basic conditions, using hydrochloric acid (HCl) or sodium hydroxide (NaOH), respectively.

Major Products Formed

Substitution: Formation of substituted benzodiazole derivatives.

Oxidation: Formation of oxides or hydroxylated products.

Reduction: Formation of reduced benzodiazole derivatives.

Hydrolysis: Formation of 4-bromo-2-fluoro-1H-1,3-benzodiazole-6-carboxylic acid.

Scientific Research Applications

Methyl 4-bromo-2-fluoro-1H-1,3-benzodiazole-6-carboxylate has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of methyl 4-bromo-2-fluoro-1H-1,3-benzodiazole-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The carboxylate group may also play a role in modulating the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Structural and Physicochemical Comparison

The following table summarizes critical parameters of methyl 4-bromo-2-fluoro-1H-1,3-benzodiazole-6-carboxylate and its analogs:

Key Findings and Implications

Bromine’s electron-withdrawing nature may also stabilize charge-transfer interactions in medicinal chemistry applications . The methyl ester at position 6 is a common feature across analogs, suggesting its role as a handle for hydrolysis or further derivatization .

Molecular Weight and Solubility: The target compound (MW 273.06) is lighter than the bromo-chlorophenyl derivative (MW 412.64) but heavier than amino-substituted analogs (MW 205–224). Higher molecular weight in halogenated compounds may reduce aqueous solubility, necessitating formulation adjustments for drug delivery .

Biological Relevance: Structural similarity principles () suggest that the target compound’s halogenation pattern could confer unique biological activity compared to amino-substituted benzodiazoles. For instance, bromine’s hydrophobic interactions might improve target affinity in kinase inhibitors or antimicrobial agents .

Biological Activity

Methyl 4-bromo-2-fluoro-1H-1,3-benzodiazole-6-carboxylate (CAS No. 1803900-95-9) is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article presents a detailed exploration of its biological activity, including antimicrobial properties, structure-activity relationships, and relevant case studies.

- Molecular Formula : CHBrFNO

- Molecular Weight : 273.06 g/mol

- IUPAC Name : Methyl 7-bromo-2-fluoro-3H-benzimidazole-5-carboxylate

- SMILES : COC(=O)c1cc(Br)c2nc(F)[nH]c2c1

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of methyl 4-bromo-2-fluoro-1H-1,3-benzodiazole-6-carboxylate, particularly against various bacterial and fungal strains. The compound's activity is attributed to the presence of halogen substituents, which enhance its interaction with microbial targets.

Table 1: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 µg/mL | |

| Escherichia coli | 20 µg/mL | |

| Candida albicans | 25 µg/mL | |

| Cryptococcus neoformans | 30 µg/mL |

Structure-Activity Relationship (SAR)

The biological activity of methyl 4-bromo-2-fluoro-1H-1,3-benzodiazole-6-carboxylate can be influenced by the structural modifications made to the benzodiazole framework. The incorporation of bromine and fluorine atoms appears to enhance the compound's efficacy against microbial pathogens.

Key Findings:

- Bromine Substitution : The presence of bromine at position 4 significantly increases antibacterial activity compared to non-brominated analogs.

- Fluorine Substitution : The fluorine atom at position 2 contributes to improved antifungal properties by altering the electronic distribution within the molecule.

- Carboxylate Group : The methyl ester group enhances solubility and bioavailability, further contributing to the compound's overall effectiveness.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various benzodiazole derivatives, including methyl 4-bromo-2-fluoro-1H-1,3-benzodiazole-6-carboxylate. The results indicated that this compound exhibited superior activity against both Gram-positive and Gram-negative bacteria when compared to standard antibiotics like ciprofloxacin and amphotericin B .

Research into the mechanism of action revealed that methyl 4-bromo-2-fluoro-1H-1,3-benzodiazole-6-carboxylate disrupts bacterial cell wall synthesis and alters membrane permeability, leading to cell lysis . This dual mechanism is particularly advantageous in combating drug-resistant strains.

Q & A

Q. Basic

- NMR Spectroscopy : H and C NMR to verify substituent positions (e.g., fluorine-induced splitting patterns, bromine’s deshielding effects).

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks and isotopic patterns (e.g., Br/Br).

- HPLC-PDA : Assess purity and detect trace byproducts (e.g., dihalogenated derivatives) .

How do steric and electronic effects of the substituents influence reactivity in cross-coupling reactions?

Advanced

The 2-fluoro substituent exerts strong electron-withdrawing effects, activating the benzodiazole core for nucleophilic aromatic substitution (SNAr) at the 4-position. Conversely, the 6-carboxylate group introduces steric hindrance, which may limit access to the adjacent bromine for Suzuki-Miyaura couplings. Mitigation strategies include:

- Using bulky palladium catalysts (e.g., XPhos) to enhance steric tolerance.

- Optimizing solvent polarity (e.g., DMF/HO mixtures) to stabilize transition states .

What are the potential applications of this compound in medicinal chemistry?

Basic

The benzodiazole core is a privileged scaffold in drug discovery. The 4-bromo group serves as a handle for late-stage functionalization (e.g., coupling with boronic acids), while the 2-fluoro substituent enhances metabolic stability. Potential applications include:

- Kinase inhibitor development (targeting ATP-binding pockets).

- Antibacterial agents (via disruption of bacterial topoisomerases) .

How can reaction yields be improved during the introduction of the carboxylate ester?

Q. Advanced

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 15 hours to 2–3 hours) and minimizes decomposition.

- Protecting group strategies : Temporarily shield reactive sites (e.g., using tert-butyloxycarbonyl (Boc) for amines) to prevent side reactions.

- Catalytic additives : Use Lewis acids (e.g., ZnCl) to accelerate esterification .

What are the environmental and safety considerations for handling this compound?

Q. Basic

- Toxicity : Brominated and fluorinated aromatics may exhibit acute toxicity. Use fume hoods and personal protective equipment (PPE).

- Environmental impact : Avoid aqueous discharge; employ waste solvent recovery systems.

- Storage : Store in airtight containers under inert gas (N) to prevent hydrolysis .

How does the electronic nature of the benzodiazole ring influence its spectroscopic properties?

Advanced

The electron-deficient benzodiazole ring shifts UV-Vis absorption to longer wavelengths ( nm), useful for photophysical studies. Fluorine’s electronegativity also enhances F NMR signal resolution, enabling precise tracking of substituent effects in dynamic processes .

What computational methods are suitable for predicting substituent effects on reactivity?

Q. Advanced

- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites.

- Molecular Dynamics (MD) : Simulate steric interactions in solvent environments.

- QSAR Models : Correlate substituent electronic parameters (e.g., Hammett constants) with biological activity .

How can dihalogenation byproducts be minimized during synthesis?

Q. Advanced

- Stepwise halogenation : Introduce bromine first (due to slower kinetics), followed by fluorine.

- Substoichiometric reagent ratios : Limit excess bromine/fluorine to prevent overhalogenation.

- In situ monitoring : Use FTIR or Raman spectroscopy to track reaction progress and terminate at optimal conversion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.